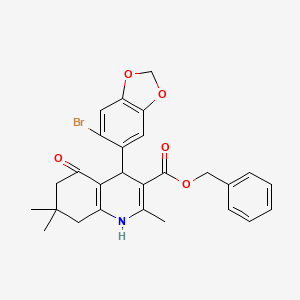![molecular formula C16H21FN4O4 B4962254 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine, also known as AFN-1252, is a novel antibiotic compound that has gained significant attention in the scientific community due to its potential in combating bacterial infections.
Mécanisme D'action
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine targets the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. By inhibiting this enzyme, this compound disrupts the bacterial cell membrane and prevents bacterial growth. This mechanism is different from other antibiotics, which target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. It is primarily excreted through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has several advantages over other antibiotics. It has a unique mechanism of action, which makes it effective against resistant strains of bacteria. It also has a low risk of developing resistance, as it targets a conserved enzyme in bacteria. However, this compound has limitations in terms of its spectrum of activity, as it is only effective against Gram-positive bacteria.
Orientations Futures
Future research on 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine could focus on several areas. One area of interest is the development of combination therapies, which could enhance its effectiveness against bacterial infections. Another area of interest is the investigation of its potential use in treating infections caused by biofilm-forming bacteria. Additionally, further studies could be conducted to determine its safety and efficacy in human trials.
Méthodes De Synthèse
The synthesis of 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine involves the reaction of 4-nitrophenylmorpholine with 4-acetyl-1-piperazine and 2-fluoro-4-nitrobenzaldehyde in the presence of a catalyst. The resulting compound has shown to have potent antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria.
Applications De Recherche Scientifique
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has been extensively studied for its potential use in treating bacterial infections. It has been found to be effective against both methicillin-resistant and methicillin-susceptible strains of S. aureus, which are major causes of hospital-acquired infections. It has also shown activity against other Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis.
Propriétés
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4/c1-12(22)18-2-4-19(5-3-18)15-11-14(20-6-8-25-9-7-20)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWUPYTWNBYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)


![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)